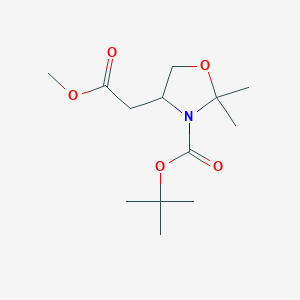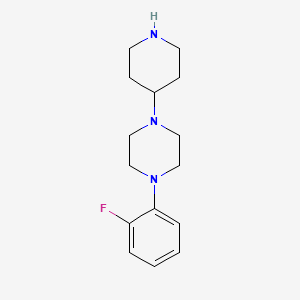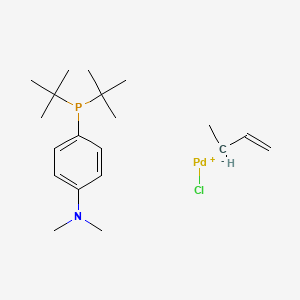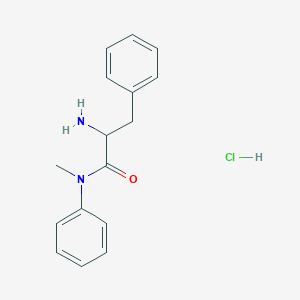![molecular formula C21H28N2O B12498014 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)
1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse pharmacological properties and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can undergo hydrogenation to form saturated rings.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the phenylpropyl substituent.
4-(3-Phenylpropyl)piperazine: Contains the phenylpropyl group but lacks the methoxyphenyl substituent.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is unique due to the presence of both the methoxyphenyl and phenylpropyl groups, which may confer distinct pharmacological properties and potential therapeutic applications compared to its analogs.
Propiedades
Fórmula molecular |
C21H28N2O |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C21H28N2O/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3 |
Clave InChI |
CBGGTJGADYKOMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)

![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)

![N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12498006.png)

![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12498024.png)
![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12498035.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
